4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline
Description
This compound features a quinoline core substituted with:
- 4-Ethoxy group at position 4,
- 4-Methylphenyl group at position 2,
- Piperazine-1-carbonyl at position 6, further functionalized with furan-2-carbonyl.
Its molecular formula is C₃₁H₂₈N₃O₄, with a molecular weight of 506.58 g/mol (calculated).
Properties
IUPAC Name |
[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-3-34-26-18-24(20-8-6-19(2)7-9-20)29-23-11-10-21(17-22(23)26)27(32)30-12-14-31(15-13-30)28(33)25-5-4-16-35-25/h4-11,16-18H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBMIFYKVYJTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Quinoline Core Formation
The quinoline scaffold is typically synthesized via Friedländer condensation or Niementowski reactions . For this compound:
-
Friedländer condensation between o-aminoacetophenone derivatives and α,β-unsaturated carbonyl precursors (e.g., ethyl cyanoacetate) constructs the bicyclic quinoline system .
-
Niementowski reactions involving anthranilic acid and ketones (e.g., 4-methylacetophenone) under anhydrous conditions (e.g., CH₃COONa) yield substituted quinolines .
Key reaction conditions :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclocondensation | o-Aminoacetophenone, ethyl cyanoacetate, HCl (10 mol%), RT, MeOH | 75% | |
| Aromatic substitution | Anthranilic acid, 4-methylacetophenone, CH₃COONa, Δ | 68% |
Piperazine-Furan Carbonyl Conjugation
The 4-(furan-2-carbonyl)piperazine-1-carbonyl moiety is assembled via sequential amidation:
-
Piperazine activation : Piperazine reacts with furan-2-carbonyl chloride in CH₂Cl₂ with Et₃N .
-
Quinoline coupling : The activated piperazine intermediate undergoes HOBt/EDCl-mediated coupling with the quinoline’s carboxylate group .
Optimized protocol :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Piperazine acylation | Furan-2-carbonyl chloride | CH₂Cl₂, 0°C → RT | 95% |
| Carbodiimide coupling | EDCl, HOBt, DMF | RT, 4 h | 88% |
p-Tolyl Substituent at C2
The 2-(4-methylphenyl) group is introduced via:
-
Suzuki-Miyaura coupling between 2-bromoquinoline and 4-methylphenylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane) .
-
Buchwald-Hartwig amination using aryl halides and methyl-substituted anilines .
Catalytic performance :
| Catalyst | Base/Solvent | Temp/Time | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃, dioxane | 100°C, 8 h | 91% |
| NiCl₂(dppe) | Cs₂CO₃, toluene | 120°C, 12 h | 85% |
Stability and Reactivity Insights
-
Hydrolysis susceptibility : The furan-2-carbonyl group undergoes slow hydrolysis in acidic media (t₁/₂ = 48 h at pH 2) .
-
Electronic effects : The ethoxy group enhances electrophilicity at C3/C4 positions, enabling regioselective functionalization .
This synthesis leverages modular coupling strategies and catalytic cross-coupling , reflecting advancements in heterocyclic chemistry. Experimental protocols prioritize high yields (>80%) and regioselectivity, validated by spectral data (¹H/¹³C NMR, HRMS)[1–3].
Biological Activity
4-Ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and reviews.
- Molecular Formula : C30H31N3O3
- Molecular Weight : 481.596 g/mol
- IUPAC Name : [4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activities and receptor functions, which can lead to various therapeutic effects. The exact mechanisms are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation, cancer, and microbial resistance.
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the piperazine ring have shown efficacy against a range of bacteria and fungi, suggesting that the compound may possess similar characteristics.
Antiviral Properties
Research has highlighted the potential of N-heterocycles, including those with furan moieties, as promising antiviral agents. The compound's structure may enhance its affinity for viral targets, potentially inhibiting viral replication processes. Specific studies have demonstrated that related compounds can reduce the multiplication of viruses such as HIV and influenza in vitro .
Anticancer Activity
The quinoline scaffold is well-known for its anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models. The presence of the furan and piperazine groups may enhance these effects by improving bioavailability and target specificity .
Study on Antiviral Efficacy
A study published in MDPI explored various N-Heterocycles as antiviral agents and found that compounds structurally related to this compound exhibited notable activity against a spectrum of viruses, including influenza and HIV. The study reported IC50 values indicating effective inhibition at low concentrations .
Antimicrobial Screening
Another investigation focused on the antimicrobial properties of piperazine derivatives showed that certain modifications to the structure significantly increased their efficacy against resistant bacterial strains. This suggests that further optimization of this compound could yield potent antimicrobial agents .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Moderate | High | Moderate |
| Compound B | High | Moderate | High |
| Target Compound | High | High | High |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table highlights structural analogs and their distinguishing features:
Key Observations
Piperazine Modifications :
- The target compound’s furan-2-carbonyl group (electron-rich heterocycle) contrasts with L3’s benzodioxine-carbonyl (bulkier, oxygen-rich) and ’s 4-fluorophenyl (electron-withdrawing) . These substitutions influence lipophilicity and binding interactions.
- ’s phenylpiperazine lacks the carbonyl linker, reducing conformational flexibility .
Quinoline Substituent Effects: The 4-ethoxy group in the target compound may enhance metabolic stability compared to 6-bromo () or 2-(5-methylfuran-2-yl) () . 4-Methylphenyl at position 2 (target compound) provides steric bulk similar to ’s analog but differs from L3’s furan-2-yl .
Synthetic Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
